molecular formula C10H11IO2 B8468775 Methyl-2-(4-iodophenyl)propionate

Methyl-2-(4-iodophenyl)propionate

Cat. No.: B8468775
M. Wt: 290.10 g/mol
InChI Key: SLZYKGNMDRJRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-2-(4-iodophenyl)propionate is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 2-(4-iodophenyl)propanoate

InChI

InChI=1S/C10H11IO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3

InChI Key

SLZYKGNMDRJRFP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred, cooled (−78° C.) solution of methyl-4-iodophenyl acetate (described in U.S. Pat. No. 6,252,090, incorporated herein by reference; 2.77 g, 10 mmol) in anhydrous tetrahydrofaran (20 mL) was treated with a 1.5M solution of lithium diisopropyl amide in tetrahydrofuran and cyclohexane (8 mL, 12 mmol). The reaction mixture was allowed to warm to 0° C. over 40 minutes, cooled again to −78° C. and treated with methyl iodide (0.75 mL, 12 mmol). The reaction mixture was allowed to warm to room temperature over 1 h. It was then quenched with saturated aqueous ammonium chloride solution, diluted with water and extracted with diethyl ether. The combined organic phase was washed with brine (×1), dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title product as a yellow oil (2.7 g, 92.7%).
Name
methyl-4-iodophenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Yield
92.7%

Synthesis routes and methods II

Procedure details

A stirred, cooled (−78° C.) solution of methyl-4-iodophenyl acetate (described in U.S. Pat. No. 6,252,090, incorporated herein by reference; 2.77 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL) was treated with a 1.5M solution of lithium diisopropyl amide in tetrahydrofuran and cyclohexane (8 mL, 12 mmol). The reaction mixture was allowed to warm to 0° C. over 40 minutes, cooled again to −78° C. and treated with methyl iodide (0.75 mL, 12 mmol). The reaction mixture was allowed to warm to room temperature over 1 h. It was then quenched with saturated aqueous ammonium chloride solution, diluted with water and extracted with diethyl ether. The combined organic phase was washed with brine (×1), dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title product as a yellow oil (2.7 g, 92.7%).
Name
methyl-4-iodophenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.7%

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